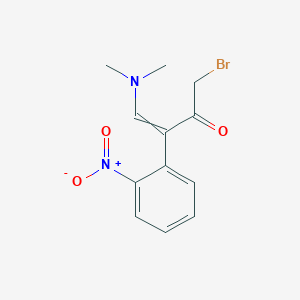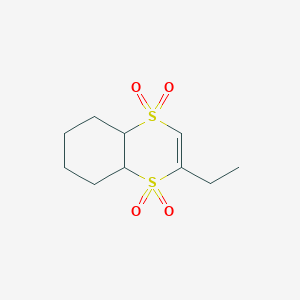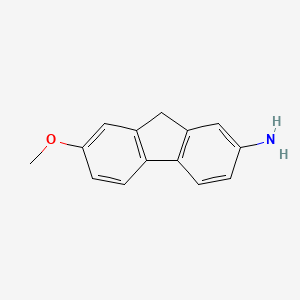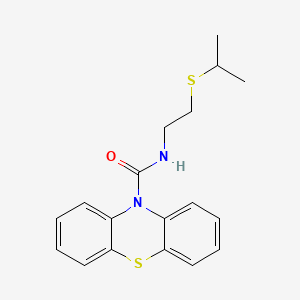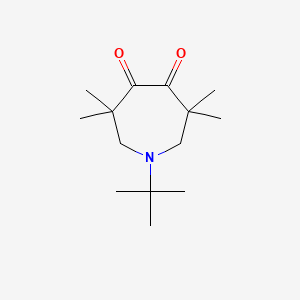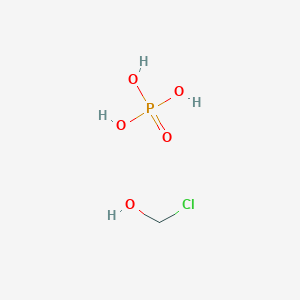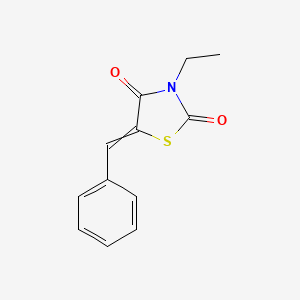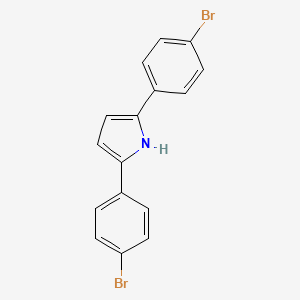![molecular formula C15H19NO B14640113 Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- CAS No. 56446-29-8](/img/structure/B14640113.png)
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several well-established methods:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.
Van Leusen Reaction: This involves the reaction of α-haloketones and formamide.
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as the Van Leusen reaction, which allows for high yields and purity. The use of ionic liquids in the Van Leusen reaction has been shown to improve efficiency and recyclability of solvents .
化学反应分析
Types of Reactions
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazole derivatives into imides and carboxylic acids.
Reduction: Reduction reactions typically target the nitrogen or oxygen atoms within the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine, while nucleophilic substitutions often involve strong bases like sodium hydride (NaH).
Major Products
The major products of these reactions include various substituted oxazoles, imides, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, receptors, or other proteins. The exact mechanism depends on the specific structure of the oxazole derivative and its target .
相似化合物的比较
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the ring and are more basic than oxazoles.
Uniqueness
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
56446-29-8 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC 名称 |
2-(2-but-3-enylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H19NO/c1-4-5-8-12-9-6-7-10-13(12)14-16-15(2,3)11-17-14/h4,6-7,9-10H,1,5,8,11H2,2-3H3 |
InChI 键 |
QTFZQWSMQTZVBT-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=N1)C2=CC=CC=C2CCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


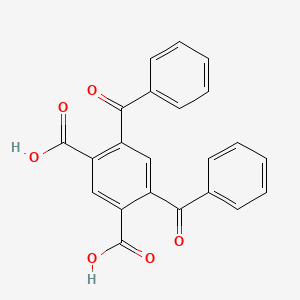
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
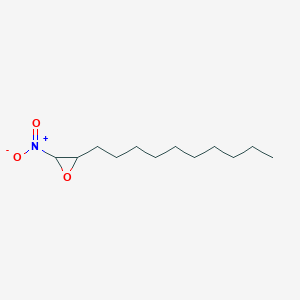
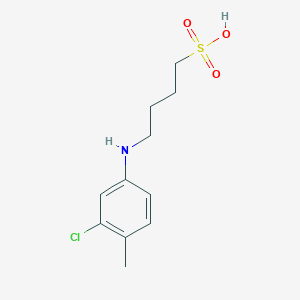
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)
